molecular formula C13H18N2O5 B2739782 2-Methyl-6-(piperidin-4-yloxy)pyridine; oxalic acid CAS No. 2034156-81-3

2-Methyl-6-(piperidin-4-yloxy)pyridine; oxalic acid

Cat. No.: B2739782
CAS No.: 2034156-81-3
M. Wt: 282.296
InChI Key: UMHIAJZEOKIHJL-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-4-yloxy)pyridine; oxalic acid is a compound that combines a pyridine derivative with oxalic acid. The pyridine ring is substituted with a methyl group at the 2-position and a piperidin-4-yloxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-4-yloxy)pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with piperidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the piperidin-4-yloxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

2-Methyl-6-(piperidin-4-yloxy)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride: A similar compound with different salt form.

    2-Methyl-6-(piperidin-4-yloxy)pyridine oxalate: Another salt form of the compound.

Uniqueness

2-Methyl-6-(piperidin-4-yloxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-6-piperidin-4-yloxypyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.C2H2O4/c1-9-3-2-4-11(13-9)14-10-5-7-12-8-6-10;3-1(4)2(5)6/h2-4,10,12H,5-8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHIAJZEOKIHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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